Promestriene

Catalog No.
S635317
CAS No.
39219-28-8
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Promestriene

CAS Number

39219-28-8

Product Name

Promestriene

IUPAC Name

(8R,9S,13S,14S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21?,22+/m1/s1

InChI Key

IUWKNLFTJBHTSD-QIKJAYGVSA-N

SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

Synonyms

(17β)-17-Methoxy-3-propoxyestra-1,3,5(10)-triene; 3-Propoxy-17β-methoxyestra-1,3,5(10)-triene;

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

Isomeric SMILES

CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4OC)C

Vulvovaginal Atrophy (VVA):

VVA is a condition characterized by vaginal dryness, discomfort, and pain, often experienced by women during menopause and after childbirth. Promestriene has been investigated as a potential treatment for VVA due to its ability to bind to estrogen receptors in the vaginal tissue and stimulate cell growth and function.

Studies have shown that promestriene is effective in alleviating VVA symptoms, with results comparable to other established treatments like topical estradiol. However, some studies suggest that promestriene may have a weaker effect on vaginal maturation compared to estradiol [].

Seborrheic Dermatitis:

Seborrheic dermatitis is a common skin condition characterized by redness, scaling, and inflammation, often affecting the scalp and face. Promestriene has been studied for its potential role in managing this condition due to its anti-inflammatory and anti-androgenic properties.

Preliminary research suggests that promestriene may be effective in reducing the severity of seborrheic dermatitis, but more robust studies are needed to confirm these findings [].

Other Potential Applications:

Promestriene has also been explored for its potential use in other areas, including:

  • Postmenopausal osteoporosis: Limited research suggests that promestriene may have some benefits in preventing bone loss in postmenopausal women, but further investigation is warranted [].
  • Breast cancer: Some studies have investigated the potential use of promestriene as a hormonal therapy for certain types of breast cancer. However, concerns exist regarding its potential to promote the growth of some tumors, and further research is needed to determine its safety and efficacy in this context [].

Promestriene is a synthetic compound classified as an estrogen, primarily used in gynecological applications. Its chemical formula is C22H32O2\text{C}_{22}\text{H}_{32}\text{O}_{2}, and it has a molecular weight of approximately 328.49 g/mol. The compound is notable for its structural similarity to natural estrogens, which allows it to interact with estrogen receptors in the body, thereby exerting various biological effects. Promestriene is recognized for its potential therapeutic benefits in treating conditions related to estrogen deficiency, particularly in postmenopausal women .

Typical of steroidal compounds. These include:

  • Hydrogenation: This reaction can modify the double bonds within the steroid structure.
  • Bromination: In certain synthesis pathways, bromine can be introduced to the molecule under controlled conditions.
  • Esterification: Promestriene can react with acids to form esters, which may enhance its solubility or modify its pharmacokinetic properties .

The reactivity of promestriene is influenced by its functional groups, which allow for various modifications that can be utilized in drug formulation and development.

Promestriene exhibits significant biological activity through its action as an estrogen receptor agonist. It binds to estrogen receptors, particularly the estrogen receptor alpha (ESR1), and activates transcriptional activities associated with estrogen signaling pathways. This action is crucial for regulating various physiological processes, including:

  • Cell proliferation: Promestriene can stimulate the growth of certain tissues, particularly in reproductive organs.
  • Neuroprotective effects: It has been shown to maintain neuronal survival during ischemic events when combined with circulating estradiol .
  • Anti-inflammatory properties: The compound may also modulate inflammatory responses via interactions with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

The synthesis of promestriene typically involves multi-step organic reactions. A common method includes:

  • Starting Materials: The synthesis often begins with a precursor steroid compound.
  • Reactions:
    • Reaction with hydrogen bromide and acetone to introduce necessary functional groups.
    • Subsequent reactions may involve alkylation or esterification steps to achieve the final structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for pharmaceutical use .

Promestriene has several applications, particularly in women's health:

  • Hormone Replacement Therapy: It is used to alleviate symptoms associated with menopause, such as vaginal dryness and discomfort due to atrophic vaginitis.
  • Vaginal Preparations: The compound is formulated into creams or suppositories to provide localized estrogenic effects .
  • Clinical Research: Promestriene has been studied for its potential role in treating conditions like bacterial vaginosis, although some clinical trials have been terminated without conclusive results .

Research on promestriene has indicated that it interacts with various biological systems:

  • Estrogen Receptors: Its primary interaction is with estrogen receptors, influencing gene expression and cellular responses.
  • Cytokine Production: Promestriene may modulate the production of pro-inflammatory cytokines through NF-kB pathways, suggesting a role in inflammatory diseases .
  • Drug Interactions: As an estrogenic compound, promestriene may interact with other medications that affect hormonal balance, necessitating careful monitoring during concurrent use.

Promestriene shares structural and functional characteristics with several other compounds. Below are some similar compounds along with a comparison highlighting promestriene's uniqueness:

Compound NameChemical FormulaKey Features
EstradiolC18H24O2A natural estrogen; more potent than synthetic estrogens.
Ethinyl EstradiolC20H24O2A synthetic derivative used in contraceptives; more stable than estradiol.
Conjugated EstrogensVariesMixture of estrogens derived from pregnant mare urine; used in hormone therapy.
TamoxifenC26H29NOAn anti-estrogen used primarily in breast cancer treatment; acts as a selective estrogen receptor modulator (SERM).

Uniqueness of Promestriene:

  • Promestriene's structure allows for specific binding and activation of estrogen receptors while potentially offering fewer side effects compared to other synthetic estrogens.
  • Its application as a topical treatment provides localized effects, minimizing systemic exposure compared to oral estrogens.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

328.240230259 g/mol

Monoisotopic Mass

328.240230259 g/mol

Heavy Atom Count

24

UNII

GXM4PER6WZ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pharmacology

Promestriene is a 3-propyl and 17b-methyl ether of estradiol that may be used vaginally to relieve vaginal atrophy and its associated symptoms. Upon intravaginal administration, promestriene acts on the vaginal mucosa and may decrease vaginal atrophy and its associated symptoms, such as vaginal dryness and itching.

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CA - Natural and semisynthetic estrogens, plain
G03CA09 - Promestriene

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

39219-28-8

Wikipedia

Promestriene

Dates

Modify: 2023-08-15
AIFA Product Information: Colpotrophine (promestriene) for vaginal use

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